
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of similar compounds is often established based on elemental analysis and spectral data . Detailed structural analysis would require more specific information or experimental data.Chemical Reactions Analysis
The chemical reactivity of similar compounds is often investigated using theoretical calculations . For example, local reactivity descriptors can indicate potential sites for nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would typically be determined through a combination of experimental measurements and theoretical calculations . This could include determining properties like the compound’s hyperpolarizability, polarizability, and electric dipole moment .Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Activities
Anticancer Properties : Sulfonamide derivatives have been synthesized and evaluated for their anticancer activities against various cell lines. For instance, certain sulfonamides exhibited significant antitumor activities against the MCF-7 cell line, indicating their potential as efficacious anticancer agents (Debbabi et al., 2017). Similarly, other compounds containing the sulfonamido moiety have shown promising anticancer effects, suggesting a broad application of sulfonamide derivatives in cancer research (Ghorab et al., 2015).
Antimicrobial Properties : Novel sulfonamide derivatives have demonstrated significant antibacterial activities. For example, certain synthesized sulfonamides showed enhanced antibacterial activity against gram-negative bacteria, highlighting their potential as novel antimicrobial agents (Poręba et al., 2015).
Enzyme Inhibition for Therapeutic Applications
- Carbonic Anhydrase Inhibition : Sulfonamides are well-known inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. Research on sulfonamide-based inhibitors targeting specific isozymes of carbonic anhydrase has shown potential therapeutic applications, particularly in treating conditions such as glaucoma, epilepsy, and certain cancers (Casey et al., 2004).
Material Science and Polymer Research
- Polymer Synthesis : Compounds with sulfonamide groups have been utilized in the synthesis of novel polymers. For instance, sulfonamide-containing diamines have been used to create fluorinated polyamides with specific properties like solubility in organic solvents and high thermal stability, indicating their potential use in high-performance materials (Liu et al., 2013).
Environmental Applications
- Degradation of Environmental Contaminants : Research on the degradation pathways of sulfonamide antibiotics in the environment has revealed mechanisms such as ipso-hydroxylation, providing insights into how these compounds can be broken down in microbial remediation processes (Ricken et al., 2013).
Eigenschaften
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c17-14(6-1-4-13-12(14)5-8-20-13)10-16-21(18,19)11-3-2-7-15-9-11/h2-3,5,7-9,16-17H,1,4,6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRMMZJPHZWNOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNS(=O)(=O)C3=CN=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

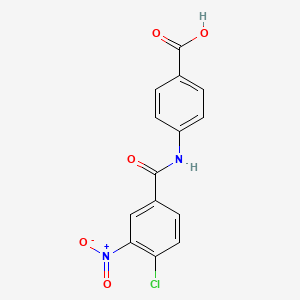
![Methyl 2-(2-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2666329.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2666332.png)
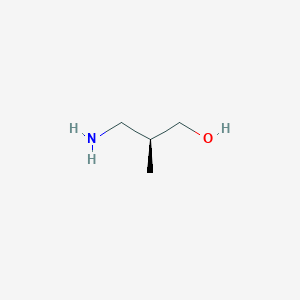
![3-bromo-2-[(E)-2-(4-nitrophenyl)ethenyl]imidazo[1,2-a]pyridine](/img/structure/B2666334.png)


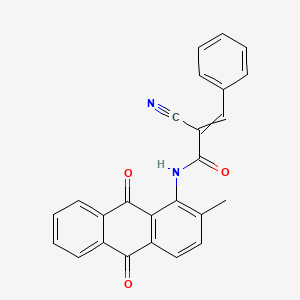
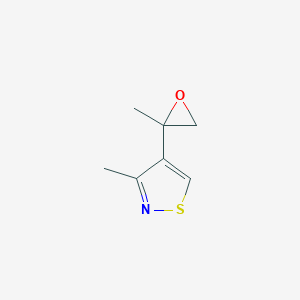
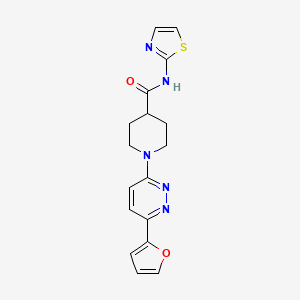
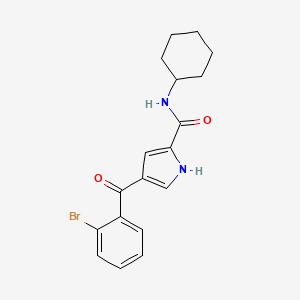
![(2E)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2666348.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2666349.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-(4-methylphenoxy)piperidin-1-yl]propanamide](/img/structure/B2666351.png)